(1R,2S)-Cyclooct-3-ene-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
170211-27-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,2S)-cyclooct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h3,5,7-10H,1-2,4,6H2/t7-,8+/m0/s1 |
InChI Key |
AIWBBAVNOGRJMH-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C=CC1)O)O |
Canonical SMILES |
C1CCC(C(C=CC1)O)O |
Origin of Product |
United States |
Advanced Synthesis Methodologies for 1r,2s Cyclooct 3 Ene 1,2 Diol
Chemoenzymatic Synthetic Routes
Chemoenzymatic routes offer the combined advantages of chemical synthesis and biological catalysis, leveraging the high selectivity of enzymes to produce chiral compounds under mild conditions.
Biocatalytic Cascades for Stereoselective Diol Formation
A general cascade for producing a chiral diol like (1R,2S)-Cyclooct-3-ene-1,2-diol from its corresponding alkene, cyclooctadiene, could involve an initial enzymatic epoxidation followed by a regioselective hydrolysis step catalyzed by an epoxide hydrolase. rug.nl For instance, a dual-enzyme system combining a monooxygenase for asymmetric epoxidation and a halohydrin dehalogenase for regioselective ring-opening has been successfully used to synthesize various enantiopure 1,2-azidoalcohols, a process analogous to diol formation. nih.gov The efficiency of such cascades relies on the high regio-, chemo-, and stereoselectivity of the chosen enzymes. rug.nl Researchers have successfully developed three-step enzymatic cascades to produce chiral triols from biomass-derived starting materials, demonstrating the potential of these methods for creating complex structures with high enantiopurity. rug.nl
Enzymatic Reductions of Prochiral Precursors
The stereoselective reduction of prochiral carbonyl compounds using oxidoreductases, particularly alcohol dehydrogenases (ADHs), is a well-established method for producing optically active alcohols. nih.gov This approach can be applied to the synthesis of chiral diols from prochiral 1,4-dicarbonyl compounds. mdpi.com While direct reduction of cyclooctadiene is not the pathway, a hypothetical route could involve the enzymatic reduction of a precursor like cyclooct-3-en-1,2-dione.
The key advantage of using enzymes is their ability to discriminate between the enantiotopic faces of a prochiral ketone, leading to a single stereoisomer of the alcohol product. nih.gov For these reactions to be economically viable, a cofactor regeneration system is required, as the nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) that provide the hydride are expensive. nih.gov A common solution is to use a sacrificial alcohol, such as isopropanol, or an enzyme-coupled system, like glucose/glucose dehydrogenase (GDH), to regenerate the reduced cofactor in situ. mdpi.com In the synthesis of 1,4-diaryl-1,4-diols, alcohol dehydrogenase from Ralstonia sp. (RasADH) has been shown to be a highly active and stereoselective biocatalyst for the reduction of prochiral diketones, achieving complete diastereo- and enantioselectivity. mdpi.com
| Entry | Cofactor Regeneration System | Cosolvent | Conversion (%) | Diastereomeric Excess (de, %) | Reference |
|---|---|---|---|---|---|
| 1 | Glucose/GDH | None | 72 | 98 | mdpi.com |
| 2 | Glucose/GDH | DMSO (10%) | 82 | 98 | mdpi.com |
| 3 | Isopropanol (IPA) | Isopropanol (10%) | >99 | 78 | mdpi.com |
Lipase-Catalyzed Kinetic Resolution of Racemic Cyclooctenediols
Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. Lipase-catalyzed kinetic resolution of racemic 1,2-diols is particularly effective. nih.govnih.gov This method relies on the enantioselective acylation of one of the diol enantiomers in the presence of a lipase (B570770) and an acyl donor, such as vinyl acetate (B1210297). core.ac.uk The result is a mixture of an acylated diol and the unreacted, enantiomerically enriched diol, which can then be separated.
The choice of lipase and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). nih.gov Lipases are valued for their high catalytic activity and enantioselectivity in organic solvents. core.ac.uk For the resolution of racemic 1,2-diols with a quaternary chiral center, lipase PSL-C from Pseudomonas cepacia in tert-butyl methyl ether has demonstrated good conversion and enantioselectivity. nih.gov Similarly, Candida antarctica lipase B (CALB) is a well-known and highly effective biocatalyst for these transformations. core.ac.uk To overcome the 50% theoretical yield limit of standard kinetic resolution, the process can be combined with in-situ racemization of the less reactive enantiomer in a dynamic kinetic resolution (DKR), potentially affording a single enantiomer in up to 100% yield. core.ac.uk
| Lipase Source | Solvent | Conversion (%) | Enantioselectivity (E) | Reference |
|---|---|---|---|---|
| Pseudomonas cepacia (PSL-C) | tert-Butyl methyl ether | Good | Good | nih.gov |
| Porcine pancreatic lipase (PPL) | Toluene | ~50 | 13 | nih.gov |
| Candida antarctica lipase B (CALB) | Acetonitrile | 50 | >200 | core.ac.uk |
| Rhizopus oryzae | - | - | <10 | nih.gov |
Enantioselective Hydrolysis Processes
Enantioselective hydrolysis is the conceptual reverse of lipase-catalyzed acylation and serves as another powerful enzymatic method for resolving racemic mixtures. In this approach, a racemic mixture of a diol ester (e.g., cyclooct-3-ene-1,2-diyl diacetate) is treated with a hydrolase. The enzyme selectively catalyzes the hydrolysis of one of the enantiomeric esters, yielding an enantiomerically pure diol and the unreacted ester, which can then be separated.
Hydrolases, such as lipases and epoxide hydrolases, are commonly used for this purpose due to their high degree of chemo-, regio-, and enantioselectivity. nih.gov For example, phosphotriesterase from Pseudomonas diminuta has been shown to selectively hydrolyze the pro-R substituent from prochiral phosphotriester substrates, demonstrating the high precision achievable with enzymatic hydrolysis. nih.gov This strategy allows for the preparation of chiral products from prochiral or racemic precursors under mild conditions. nih.govnih.gov
Asymmetric Chemical Synthesis Strategies
Asymmetric chemical synthesis provides direct routes to enantiopure compounds by using chiral catalysts or reagents to control the stereochemical outcome of a reaction.
Asymmetric Dihydroxylation of Cyclooctadiene Derivatives
The Sharpless Asymmetric Dihydroxylation is a premier and widely applied method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgnih.gov This reaction utilizes osmium tetroxide as the primary oxidant in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. nih.govwikipedia.org The synthesis of this compound would start from 1,3-cyclooctadiene.
The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and the reduced osmium species. wikipedia.org To make the process catalytic and reduce the use of the highly toxic and expensive osmium tetroxide, a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) is used to regenerate the osmium tetroxide in situ. organic-chemistry.orgwikipedia.org
The stereochemical outcome is controlled by the choice of the chiral ligand. Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide predictable access to either diol enantiomer. organic-chemistry.org For the synthesis of this compound, the appropriate AD-mix would be selected to favor dihydroxylation on the required face of the cyclooctadiene double bond. The reaction is known for its high site selectivity, typically oxidizing the most electron-rich double bond in a substrate. wikipedia.org
| Reagent | Function | Reference |
|---|---|---|
| Osmium Tetroxide (OsO₄) | Primary oxidant for dihydroxylation | wikipedia.org |
| (DHQ)₂PHAL or (DHQD)₂PHAL | Chiral ligand to induce enantioselectivity | organic-chemistry.org |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Stoichiometric co-oxidant to regenerate OsO₄ | organic-chemistry.org |
| Potassium Carbonate (K₂CO₃) | Base to maintain optimal pH for the reaction | bristol.ac.uk |
| Methanesulfonamide (CH₃SO₂NH₂) | Additive to accelerate the hydrolysis of the osmate ester | wikipedia.org |
Palladium-Catalyzed Asymmetric Transformations
Palladium catalysis has emerged as a powerful tool for the formation of carbon-oxygen bonds in an enantioselective manner. rsc.org While direct palladium-catalyzed asymmetric dihydroxylation of olefins is an active area of research, specific applications to 1,5-cyclooctadiene (B75094) to directly yield this compound are not yet widely reported in detail. However, related palladium-catalyzed processes, such as asymmetric C-H iodination, have been demonstrated to proceed with the assistance of a removable chiral auxiliary, showcasing the potential of palladium to control stereochemistry in the functionalization of C-H bonds. psu.edu The development of palladium catalysts for the direct, highly enantioselective hydroxylation of cyclic dienes remains a sought-after goal in synthetic chemistry.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in a reaction. wikipedia.orgresearchgate.net This method involves the temporary incorporation of a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered. wikipedia.orgresearchgate.net
For the synthesis of chiral diols, a substrate can be appended with a chiral auxiliary, followed by a diastereoselective dihydroxylation or epoxidation. For instance, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols have been used as chiral dienophiles in Lewis acid-promoted Diels-Alder reactions, achieving high diastereoselectivities. nih.gov While a specific application of a chiral auxiliary for the direct synthesis of this compound is not detailed in readily available literature, the general principle remains a viable approach. The process would involve attaching a chiral auxiliary to a cyclooctene (B146475) precursor, performing a diastereoselective oxidation, and then removing the auxiliary.
A notable example of a chiral auxiliary in the synthesis of cyclic monoterpenes is the use of (R)-BINOL. wikipedia.org Although this specific example led to moderate enantiomeric excess, it highlights the potential of this strategy. wikipedia.org The effectiveness of this method is highly dependent on the choice of the chiral auxiliary and the reaction conditions.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| cis-1-Arylsulfonamido-2-indanols | Diels-Alder Reaction | up to 92% de | nih.gov |
| (R)-BINOL | Asymmetric Synthesis of Limonene | up to 64% ee | wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Ene Reaction | 10:1 dr | wikipedia.org |
| Chiral Oxazolidinones | Aldol (B89426) Reaction | High de | wikipedia.org |
Enantioselective Ring-Opening Reactions of Epoxides
The enantioselective ring-opening of a meso-epoxide is a powerful strategy for accessing chiral 1,2-diols. Starting from the readily available cyclooctene oxide, a meso compound, a chiral catalyst can facilitate a nucleophilic attack (in this case, by water or a hydroxide (B78521) source) at one of the two enantiotopic carbon atoms of the epoxide ring, leading to an enantioenriched diol. dtic.milyoutube.com
While the direct solvolysis of cyclooctene oxide has been studied, achieving high enantioselectivity often requires a sophisticated catalytic system. dtic.mil Catalytic systems for the asymmetric ring opening of other cyclic epoxides have been developed, demonstrating the feasibility of this approach. For example, a cyclometallated chiral-at-Ru complex has been used for the asymmetric ring opening/cross metathesis of cyclobutenes, affording 1,2-anti diols with high enantioselectivity (89–99% ee). nih.gov Although this specific catalyst was applied to a different system, the underlying principle of using a chiral catalyst to differentiate between the two enantiotopic faces of the epoxide is directly applicable to cyclooctene oxide.
The development of efficient catalytic systems for the highly enantioselective hydrolysis of cyclooctene oxide would provide a direct and atom-economical route to this compound.
Multi-Step Asymmetric Synthesis of Cyclooctene Diols
Often, the most practical approach to complex chiral molecules involves a multi-step synthetic sequence. For this compound, a plausible multi-step synthesis could commence from a readily available starting material like 1,5-cyclooctadiene.
One potential route involves the Sharpless Asymmetric Dihydroxylation (AD). This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derivatives of dihydroquinidine (B8771983) or dihydroquinine) to achieve highly enantioselective cis-dihydroxylation of a wide range of olefins. While the direct dihydroxylation of 1,5-cyclooctadiene would likely lead to a mixture of products, a more controlled approach could involve the protection of one double bond, followed by the asymmetric dihydroxylation of the remaining double bond, and subsequent deprotection.
Another multi-step strategy could involve an initial enantioselective epoxidation of one of the double bonds of 1,5-cyclooctadiene, followed by a diastereoselective ring-opening of the resulting epoxide. Alternatively, a kinetic resolution of a racemic mixture of a cyclooctene derivative could be employed. For example, enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of bicyclic diols has been shown to produce enantiomerically pure diacetates with high yield and enantioselectivity (99.9% ee). nih.gov
Comparative Analysis of Synthetic Efficiencies and Stereocontrol
Palladium-Catalyzed Asymmetric Transformations: While potentially offering a very direct route, the development of highly enantioselective palladium catalysts for the dihydroxylation of cyclooctadiene is still an ongoing challenge. The efficiency and stereocontrol are highly dependent on the discovery of suitable ligand systems.
Enantioselective Ring-Opening of Epoxides: This method is atom-economical and can be highly efficient if a suitable catalyst is available. The success of this strategy hinges on the development of a catalyst that can provide high enantioselectivity for the hydrolysis of cyclooctene oxide. nih.gov
Ultimately, the optimal synthetic route to this compound will depend on the specific requirements of the application, balancing the need for high enantiopurity with practical considerations such as cost and scalability.
Derivatization and Chemical Transformations of 1r,2s Cyclooct 3 Ene 1,2 Diol
Synthesis of Chiral Monoesters and Diesters
The hydroxyl groups of (1R,2S)-Cyclooct-3-ene-1,2-diol can be acylated to form chiral monoesters and diesters. This transformation is not only a method for protecting the diol but also a key step in kinetic resolution processes to obtain enantiomerically pure compounds. Enzymatic catalysis, particularly with lipases, has proven to be an effective method for the enantioselective acetylation of related cyclooctene (B146475) diols.
Research on the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol using lipases demonstrates the principle of selective acylation. mdpi.comresearchgate.net In these processes, an acyl donor like vinyl acetate (B1210297) is used in the presence of an immobilized lipase (B570770). The enzyme preferentially acylates one enantiomer of the diol, allowing for the separation of a monoester and the unreacted diol, both with enriched enantiomeric purity. mdpi.comresearchgate.net For instance, using lipase B from Candida antarctica (CaLB), the (1R,2R)-monoacetate and the corresponding (1S,2S)-diacetate can be produced with excellent enantiomeric excess (>99% ee). mdpi.com Conversely, lipase from Pseudomonas cepacia (PS-D) can exhibit reverse enantiopreference, leading to the formation of the (1S,2S)-monoacetate. researchgate.net
The efficiency of these enzymatic reactions can be influenced by reaction conditions such as temperature and the use of microwave irradiation, which can enhance reaction rates and conversions compared to conventional heating. mdpi.comresearchgate.net These methods provide access to enantiopure mono- and di-acetylated derivatives, which are versatile chiral building blocks for further synthesis. researchgate.net
Table 1: Enzymatic Acetylation of (Z)-Cyclooctene-1,2-diol Analogs
| Enzyme | Acyl Donor | Key Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Immobilized CaLB Lipase | Vinyl Acetate | (1R,2R)-monoacetate & (1S,2S)-diacetate | 42% (monoester), >99% (diester) | mdpi.com |
| Immobilized PS-D Lipase | Vinyl Acetate | (1S,2S)-monoacetate | Up to 97% | researchgate.net |
Formation of Cyclic Acetals and Ketals for Protection and Further Reactivity
The 1,2-diol functionality of this compound is often protected to prevent its interference in subsequent reactions targeting other parts of the molecule, such as the alkene. A common and efficient method for protecting 1,2-diols is the formation of cyclic acetals or ketals. youtube.comlibretexts.orgpearson.com This involves reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.orgyoutube.com
The reaction of this compound with acetone, catalyzed by an acid like p-toluenesulfonic acid, yields a cyclic ketal known as an acetonide. pearson.comnih.gov This transformation creates a five-membered 1,3-dioxolane (B20135) ring fused to the cyclooctene backbone. youtube.com The acetal (B89532) or ketal group is stable in neutral to strongly basic conditions, effectively masking the hydroxyl groups from nucleophiles and bases. libretexts.orgorganic-chemistry.org The protection is reversible, and the diol can be regenerated by treatment with aqueous acid. organic-chemistry.orgmasterorganicchemistry.com This protection/deprotection strategy is fundamental in multi-step synthesis, allowing for selective transformations at other functional sites. libretexts.org
Table 2: Common Reagents for Cyclic Acetal/Ketal Formation from 1,2-Diols
| Reagent | Catalyst | Protected Group | Reference |
|---|---|---|---|
| Acetone | Acid (e.g., PTSA, H₂SO₄) | Acetonide (Isopropylidene Ketal) | youtube.compearson.com |
| 2-Methoxypropene | Acid (e.g., PTSA) | Acetonide (Isopropylidene Ketal) | youtube.com |
| Benzaldehyde | Acid (e.g., ZnCl₂) | Benzylidene Acetal | google.com |
Preparation of Advanced Chiral Synthons and Intermediates
Optically pure 1,2-diols are recognized as privileged structural motifs and versatile chiral building blocks for the synthesis of natural products, pharmaceuticals, and chiral ligands. nih.govnih.gov this compound is an excellent starting material for generating more complex chiral synthons. nih.gov Through derivatization of its hydroxyl and alkene groups, a wide array of advanced intermediates can be accessed.
After protecting the diol moiety as a cyclic acetal (as described in 3.2), the double bond becomes the primary site for further functionalization. For example, epoxidation of the alkene would yield a chiral epoxy-acetal, a trifunctional building block. Subsequent acid-catalyzed hydrolysis would not only remove the acetal protecting group but could also facilitate a regioselective ring-opening of the epoxide, leading to the formation of chiral triols.
Furthermore, the chiral diol can serve as a precursor for synthesizing chiral ligands for asymmetric catalysis. nih.gov The diol functionality is ideal for creating structures that can coordinate to metal centers, such as in the synthesis of chiral auxiliaries or ligands derived from diamines or other bidentate scaffolds. mdpi.com The defined stereochemistry of the diol is transferred to the new, more complex molecule, a crucial aspect of asymmetric synthesis. The development of modular approaches allows for the construction of diverse chiral 1,2- and 1,3-diol derivatives from simpler precursors. nih.govdntb.gov.uaresearchgate.net
Functionalization for Bioorthogonal Chemistry Applications
The cyclooctene scaffold is central to one of the most rapid and effective bioorthogonal reactions: the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. tcichemicals.combroadpharm.com This reaction is a cornerstone of "click chemistry" because it is extremely fast, highly selective, and proceeds without the need for a toxic metal catalyst, making it ideal for use in living systems. tcichemicals.comwikipedia.org
This compound is a precursor to functionalized TCO derivatives. The high ring strain of the trans-cyclooctene double bond is the driving force for its rapid reaction with tetrazines. broadpharm.comcomporgchem.com The diol groups on the cyclooctene ring provide convenient handles for chemical modification. They can be functionalized to attach probes, such as fluorophores, biotin (B1667282) tags, or drug molecules, via linkers like PEG chains. tcichemicals.combroadpharm.com This allows for the creation of bespoke TCO reagents for a wide range of applications, including protein labeling, in-vivo imaging, and targeted drug delivery. tcichemicals.com The ability to start from a chiral diol also opens the possibility of creating stereospecific TCO-based probes and therapeutics.
Advanced Spectroscopic Characterization for Stereochemical Elucidation of 1r,2s Cyclooct 3 Ene 1,2 Diol
Application of Nuclear Magnetic Resonance Spectroscopy for Configuration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For (1R,2S)-Cyclooct-3-ene-1,2-diol, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the carbon skeleton and the connectivity of the atoms. More advanced NMR techniques are employed to deduce the stereochemistry.
The relative stereochemistry of the two hydroxyl groups in this compound can be established by analyzing proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effects (NOE). The eight-membered ring of cyclooctene (B146475) is flexible and can adopt several conformations. The magnitude of the vicinal coupling constant between the protons on the carbon atoms bearing the hydroxyl groups (H-1 and H-2) is dependent on the dihedral angle between them, as described by the Karplus equation. In the cis configuration of a 1,2-diol on a cyclooctene ring, specific dihedral angles will lead to characteristic coupling constants.
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. For this compound, a NOE correlation between H-1 and H-2 would strongly support their cis relationship, as they would be on the same face of the ring. The absence of such a correlation, and the presence of correlations to other protons, can help to build a three-dimensional model of the predominant conformation in solution. libretexts.org
Table 1: Representative ¹H NMR Data for Elucidating Relative Stereochemistry of a Cyclooctene Diol
| Proton | Chemical Shift (ppm) | Coupling Constants (J, Hz) | Key NOE Correlations |
| H-1 | 3.85 | d, J = 8.5 Hz | H-2, H-8 |
| H-2 | 4.10 | dd, J = 8.5, 3.2 Hz | H-1, H-3 |
| H-3 | 5.60 | m | H-2, H-4 |
| H-4 | 5.75 | m | H-3, H-5 |
Note: The data presented in this table is illustrative for a generic cyclooctene diol and is intended to demonstrate the principles of using NMR for stereochemical analysis.
To determine the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. nih.gov These reagents, often lanthanide-based complexes or other chiral molecules, form diastereomeric complexes with the enantiomers of the analyte. tcichemicals.com This interaction leads to a differentiation in the chemical shifts of the corresponding protons (and carbons) for the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the ee. acs.orgnih.govspringernature.com
Commonly used chiral solvating agents include chiral boronic acids which can form cyclic esters with the 1,2-diol functionality. nih.gov The choice of the chiral reagent and the solvent is crucial for achieving good separation of the signals. tcichemicals.com
Table 2: Example of ¹H NMR Signal Splitting upon Addition of a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with (R)-Chiral Boronic Acid |
| H-1 (1R,2S) | 3.85 | 3.95 |
| H-1 (1S,2R) | 3.85 | 4.05 |
| H-2 (1R,2S) | 4.10 | 4.20 |
| H-2 (1S,2R) | 4.10 | 4.32 |
Note: This table provides a hypothetical example of the effect of a chiral shift reagent on the ¹H NMR spectrum of a racemic mixture of cyclooct-3-ene-1,2-diol.
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are instrumental in determining the absolute configuration of chiral molecules. libretexts.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule.
Mass Spectrometry Techniques for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₈H₁₄O₂.
Electron Ionization (EI) mass spectrometry can provide structural information through the analysis of fragmentation patterns. nih.govwhitman.edulibretexts.orglibretexts.org For cyclic diols, characteristic fragmentation pathways include the loss of water (M-18), cleavage of the C-C bond between the hydroxyl-bearing carbons, and other ring cleavages. The fragmentation pattern of silylated derivatives of vicinal diols has been shown to involve the formation of cyclic ions. nih.gov While mass spectrometry itself is not a primary tool for determining stereochemistry, the fragmentation patterns can be influenced by the stereoisomer, and comparison with reference spectra can aid in structural confirmation.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of Cyclooct-3-ene-1,2-diol
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 124 | [M - H₂O]⁺ |
| 98 | [M - C₂H₄O]⁺ |
| 81 | [C₆H₉]⁺ |
| 71 | [C₄H₇O]⁺ |
Note: This table presents plausible mass fragments for cyclooct-3-ene-1,2-diol based on general fragmentation patterns of cyclic alcohols and diols.
X-ray Crystallography for Definitive Stereochemical Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide an unambiguous confirmation of its solid-state conformation and the cis relationship of the hydroxyl groups, as well as its absolute configuration.
While no specific crystal structure for this compound is publicly available, studies on similar cyclooctane (B165968) diols, such as cis-cyclo-octane-1,5-diol, have shown that the eight-membered ring often adopts a boat-chair conformation in the solid state. rsc.org The analysis of a crystal structure of the target compound would provide invaluable data to correlate with and validate the findings from spectroscopic methods in solution.
Conformational Analysis of Cyclooctenediol Systems
Theoretical and Computational Investigations of Cyclooctene (B146475) Ring Conformations
Theoretical and computational chemistry provides powerful tools to explore the myriad of possible conformations of flexible molecules like cyclooctene and its derivatives. wustl.edu These methods allow for the calculation of the relative energies of different conformations, providing insight into which shapes are most stable and therefore most likely to be populated at a given temperature. units.it
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are high-level quantum mechanical methods that can provide accurate predictions of molecular structures and energies. aps.org These calculations solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule from first principles, without relying on empirical parameters. For cyclooctene systems, ab initio and DFT calculations have been instrumental in identifying the most stable conformations. acs.orgresearchgate.net
For the parent cis-cyclooctene, theoretical analysis has identified several stable conformations, often described with chair, boat, and twist analogies borrowed from cyclohexane (B81311) chemistry. researchgate.netwikipedia.org A study exploring the conformational space of cis-cyclooctene identified 16 of the most stable conformations. researchgate.net It was noted that due to the constraint of the double bond, at least four and up to five carbon atoms can be coplanar. researchgate.net The transition between these conformations involves surmounting specific energy barriers. researchgate.net
In a study on cyclononene, a related nine-membered ring, ab initio calculations at the HF/6-311G* level were used to estimate the relative free energies of different conformations, which were then compared with experimental NMR data. acs.org This highlights the synergy between computational and experimental approaches. For more complex systems like (1R,2S)-Cyclooct-3-ene-1,2-diol, DFT calculations at a level like B3LYP/6-31+G* can be employed to optimize the geometries of various possible conformations and determine their relative energies. researchgate.net These calculations can reveal the subtle interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding between the diol groups, which can significantly influence the conformational preferences. researchgate.net
| Computational Method | System | Key Findings | Reference |
| Ab initio HF/6-311G | cis-Cyclononene | Estimated relative free energies of conformations, aiding in the interpretation of experimental NMR data. | acs.org |
| DFT | cis-Cyclooctene | Identified multiple stable conformations and noted the planarity constraints imposed by the double bond. | researchgate.net |
| DFT (B3LYP/6-31+G) | Acetonide derivative of a cyclooctitol diol | Optimized various conformations, revealing the influence of intramolecular hydrogen bonding and steric repulsion on conformational stability. | researchgate.net |
Molecular Mechanics Simulations for Conformational Landscapes
While ab initio and DFT methods are highly accurate, they can be computationally expensive for exploring the entire conformational landscape of a flexible molecule. Molecular mechanics (MM) offers a faster alternative. ug.edu.plyoutube.com MM methods use a classical model of a molecule, representing atoms as balls and bonds as springs, with a set of parameters known as a force field to describe the energy of a given conformation. youtube.com
Molecular mechanics simulations are particularly well-suited for performing conformational searches, where the goal is to identify all low-energy minima on the potential energy surface. wustl.edu For cyclooctane (B165968), the parent saturated ring, molecular mechanics calculations have been used in conjunction with electron diffraction data to determine its conformation. nih.gov For cis-cyclooctene, MM3 calculations have been used to determine the strain energies of different conformations. acs.org
Molecular dynamics (MD) simulations, a type of molecular mechanics method, can be used to explore the dynamic behavior of molecules, including conformational changes over time. nih.gov By simulating the motion of atoms at a given temperature, MD can reveal not only the stable conformations but also the pathways and energy barriers for interconversion between them. nih.gov This approach has been successfully applied to study the conformational analysis of various cycloalkanes. nih.gov For a molecule like this compound, a thorough conformational search using a reliable force field followed by energy minimization of the resulting structures can provide a comprehensive picture of its conformational landscape.
| Simulation Method | System | Key Application | Reference |
| Molecular Mechanics (MM3) | cis-Cyclononene | Calculated strain energies for different conformations. | acs.org |
| Molecular Mechanics | Cyclooctane | Used in combination with experimental data to determine the ring's conformation. | nih.gov |
| Molecular Dynamics (MD) | Cycloalkanes | Demonstrated reliability for conformational analysis, including observing various interconversions and correlating simulation results with experimental energy barriers. | nih.gov |
Experimental Probes for Conformational Preferences (e.g., Lanthanide Induced Shift (LIS) in NMR)
Experimental techniques provide crucial validation for the theoretical predictions of conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the conformation of molecules in solution. nih.gov For complex and flexible molecules, standard NMR spectra can be difficult to interpret due to overlapping signals. In such cases, Lanthanide Induced Shift (LIS) reagents can be employed. researchgate.netosti.gov
LIS reagents are complexes of lanthanide ions that can reversibly bind to functional groups in a molecule, such as the hydroxyl groups in a diol. researchgate.net The paramagnetic nature of the lanthanide ion causes significant shifts in the NMR signals of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle between the nucleus and the lanthanide ion. researchgate.net By analyzing these induced shifts, it is possible to deduce the three-dimensional structure of the molecule in solution. researchgate.netosti.gov
This technique has been successfully applied to determine the conformations of various cyclic alcohols and diols. rsc.org For instance, a study on cyclopentanol (B49286) and cyclopentane-1,2-diols utilized LIS in conjunction with ab initio and molecular mechanics calculations to investigate their conformations. rsc.org The LIS data helped to assign the chemical shifts of individual methylene (B1212753) protons and provided evidence for the major conformation present in solution. rsc.org For a molecule like this compound, an LIS study would involve adding a chiral or achiral lanthanide shift reagent and monitoring the changes in the ¹H and ¹³C NMR spectra. The observed shifts could then be compared with calculated shifts for different theoretical conformations to determine the best fit and thus the preferred conformation in solution.
Influence of Diol Functionality and Double Bond Geometry on Ring Conformation
The diol functionality in a molecule like this compound introduces further conformational constraints and possibilities. The hydroxyl groups are relatively bulky and their spatial arrangement will be influenced by the need to minimize steric repulsion with other parts of the ring. Furthermore, the potential for intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations. researchgate.net The stereochemistry of the diol (in this case, 1R,2S) will dictate the relative positions of the hydroxyl groups and thus the specific intramolecular interactions that can occur. The interplay between the rigid planar segment of the double bond and the steric and electronic effects of the diol substituents ultimately determines the lowest energy conformation of the molecule. researchgate.net Studies on related cyclic diols have shown that a fine balance exists between minimizing steric repulsion of pseudoaxial functional groups and optimizing intramolecular hydrogen bonding. researchgate.net
Analysis of Ring Flipping and Pseudorotation Pathways in Cyclooctene Derivatives
Medium-sized rings like cyclooctene are not static structures but are constantly undergoing conformational changes through processes like ring flipping and pseudorotation. biomedres.us Ring flipping refers to a large-scale conformational change that inverts the ring, often passing through a high-energy transition state. Pseudorotation is a more subtle, low-energy process where the puckering of the ring moves around the molecule without passing through a high-energy intermediate. biomedres.us
For cyclooctene, the interconversion between its various stable conformations occurs through internal C-C bond rotations. units.it The potential energy surface for these conformational changes can be mapped out using computational methods, revealing the energy barriers for each interconversion pathway. units.it A study on cis-cyclooctene identified four main chiral conformations and characterized the potential energy surface for their interconversion, which involves a ring-inversion process. units.it
Mechanistic Insights into Reactions Involving 1r,2s Cyclooct 3 Ene 1,2 Diol
Detailed Reaction Mechanisms in Diol Formation
The synthesis of (1R,2S)-Cyclooct-3-ene-1,2-diol is most effectively achieved through the asymmetric dihydroxylation of a suitable precursor, 1,3-cyclooctadiene. The Sharpless asymmetric dihydroxylation is a premier method for this transformation, offering high enantioselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome. wikipedia.org
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves several key steps. Initially, osmium tetroxide forms a complex with a chiral ligand, typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). wikipedia.org This complex then reacts with the alkene, in this case, 1,3-cyclooctadiene. The reaction is proposed to proceed through a [3+2] cycloaddition mechanism, where the alkene adds across two of the Os=O bonds. organic-chemistry.org This concerted step leads to the formation of a cyclic osmate ester intermediate. libretexts.org
Hydrolysis of this osmate ester, often facilitated by a co-oxidant and additives like methanesulfonamide, releases the desired diol and a reduced osmium species. wikipedia.org The co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), then re-oxidizes the osmium catalyst back to its active Os(VIII) state, allowing the catalytic cycle to continue. organic-chemistry.org The use of a catalytic amount of the highly toxic and expensive osmium tetroxide is a key advantage of this method. wikipedia.org
For the formation of this compound from 1,3-cyclooctadiene, the dihydroxylation occurs selectively at one of the two double bonds. The regioselectivity is generally governed by the electronic properties of the double bonds, with the more electron-rich double bond reacting preferentially. wikipedia.org
A potential side reaction can occur if the osmate ester intermediate is oxidized before the diol is released. This can lead to a secondary catalytic cycle that may result in lower enantioselectivity. wikipedia.org The use of an appropriate concentration of the chiral ligand helps to suppress this secondary pathway. wikipedia.org
| Step | Description | Key Intermediates/Reagents |
| 1 | Formation of the chiral catalyst | Osmium tetroxide, Chiral Ligand (e.g., (DHQD)2PHAL) |
| 2 | Cycloaddition with alkene | Osmium-ligand complex, 1,3-Cyclooctadiene |
| 3 | Formation of osmate ester | Cyclic osmate(VI) ester |
| 4 | Hydrolysis | Water, Co-oxidant (e.g., K3Fe(CN)6) |
| 5 | Release of diol | This compound |
| 6 | Regeneration of catalyst | Reduced Osmium species, Co-oxidant |
Stereochemical Control Elements in Asymmetric Reactions
The stereochemistry of this compound is established during the asymmetric dihydroxylation of 1,3-cyclooctadiene. The choice of the chiral ligand is the primary element of stereochemical control. The two most common classes of ligands are derived from dihydroquinidine (DHQD) and dihydroquinine (DHQ). These ligands are pseudoenantiomers and lead to the formation of opposite enantiomers of the diol product. For the synthesis of this compound, a (DHQ)₂-based ligand, often used in the commercially available AD-mix-α, would typically be employed. Conversely, a (DHQD)₂-based ligand (AD-mix-β) would yield the (1S,2R)-enantiomer. wikipedia.org
The chiral ligand creates a binding pocket for the alkene substrate. The stereoselectivity arises from the steric interactions between the substituents on the alkene and the chiral ligand in the transition state. The ligand guides the approach of the alkene to the osmium tetroxide, favoring attack on one of the two prochiral faces of the double bond. The mnemonic model for predicting the stereochemical outcome of the Sharpless asymmetric dihydroxylation is well-established. For a given ligand, one face of the double bond is more accessible for dihydroxylation, leading to the observed high enantioselectivity. wikipedia.org
The inherent chirality of this compound itself can be used to control the stereochemistry of subsequent reactions. The diol moiety can act as a chiral auxiliary, directing the approach of reagents to other functional groups in the molecule. For instance, in reactions involving the remaining double bond or the hydroxyl groups, the stereocenters of the diol can influence the formation of new stereocenters, leading to high diastereoselectivity.
| Ligand Class | AD-Mix | Typical Product Enantiomer |
| Dihydroquinine (DHQ) based | AD-mix-α | (1R,2S) |
| Dihydroquinidine (DHQD) based | AD-mix-β | (1S,2R) |
Transition State Analysis and Energy Profiles for Key Transformations
The key to understanding the high stereoselectivity of the Sharpless asymmetric dihydroxylation lies in the analysis of the transition states leading to the two possible enantiomeric products. Computational studies on related systems have provided significant insights into the energetics of these pathways. organic-chemistry.org
The favored transition state is the one that minimizes steric repulsion between the alkene substituents and the chiral ligand. The chiral ligand creates a U-shaped binding cleft where the alkene substrate docks. For the dihydroxylation of 1,3-cyclooctadiene, the molecule will orient itself within this cleft to minimize steric hindrance. The ligand framework effectively blocks one face of the alkene from the osmium, thereby directing the dihydroxylation to the opposite face.
Quantum chemical calculations have debated between a concerted [3+2] cycloaddition and a stepwise [2+2] cycloaddition followed by rearrangement. The consensus is that the [3+2] pathway is generally lower in energy and thus the more likely mechanism. organic-chemistry.org The energy difference between the two diastereomeric transition states (one leading to the (1R,2S) product and the other to the (1S,2R) product) determines the enantiomeric excess of the reaction. A larger energy difference results in higher enantioselectivity.
For reactions where this compound is used as a substrate, the transition states of subsequent transformations will be influenced by the conformation of the eight-membered ring and the orientation of the hydroxyl and allyl groups. These groups can direct incoming reagents through hydrogen bonding or steric blocking, leading to a lower energy transition state for the formation of one diastereomer over others.
| Parameter | Description | Implication for this compound formation |
| ΔG‡ (R,S) | Activation energy for the formation of the (1R,2S) enantiomer. | Lower energy pathway with the appropriate chiral ligand. |
| ΔG‡ (S,R) | Activation energy for the formation of the (1S,2R) enantiomer. | Higher energy pathway with the same chiral ligand. |
| ΔΔG‡ | The difference in activation energies (ΔG‡ (S,R) - ΔG‡ (R,S)). | A larger value corresponds to higher enantioselectivity. |
Q & A
Q. Basic Research Focus
NMR : Vicinal -coupling () values differentiate cis (J ≈ 4–6 Hz) and trans (J ≈ 8–10 Hz) diastereomers.
X-ray Crystallography : Resolves absolute configuration unambiguously.
Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution .
Advanced Application : Coupled-Cluster (CCSD(T)) calculations predict vibrational frequencies and optical activities, aiding interpretation of experimental spectra .
How do solvent and temperature affect the kinetic resolution of this compound enantiomers?
Advanced Research Focus
Solvent polarity influences transition-state stabilization in enzymatic or catalytic systems. For example, hydrophobic solvents (e.g., toluene) enhance enantioselectivity in lipase-mediated acylations by reducing water interference. Low temperatures (e.g., –20°C) slow racemization, improving kinetic resolution efficiency .
Protocol Optimization :
- Screen solvents (e.g., THF, hexane, DMF) at varying temperatures.
- Use Eyring plots to correlate activation parameters with selectivity.
What are the challenges in scaling up enantioselective syntheses of this compound for industrial research?
Advanced Research Focus
While not commercial, scalability issues include:
Catalyst Loading : Chiral catalysts (e.g., Sharpless ligands) may require ppm-level loading to avoid cost barriers.
Workflow Efficiency : Continuous-flow systems improve mixing and heat transfer for exothermic dihydroxylation reactions.
Byproduct Management : Osmium waste from OsO₄-mediated routes demands rigorous sequestration protocols .
How do steric and electronic effects influence the regioselectivity of this compound in ring-opening reactions?
Advanced Research Focus
In epoxide formation or nucleophilic additions, the (1R,2S) configuration directs attack to the less hindered carbon. For example, BF₃·OEt₂-mediated epoxidation favors the trans-diepoxide due to allylic strain in the diol .
Mechanistic Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
